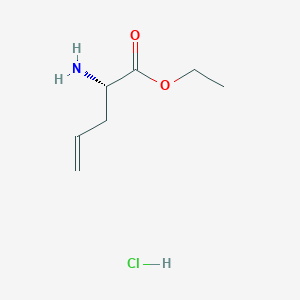

Ethyl (S)-2-aminopent-4-enoate hydrochloride

CAS No.:

Cat. No.: VC13709252

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO2 |

|---|---|

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | ethyl (2S)-2-aminopent-4-enoate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m0./s1 |

| Standard InChI Key | SBIJUSBWWSWRMP-RGMNGODLSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CC=C)N.Cl |

| SMILES | CCOC(=O)C(CC=C)N.Cl |

| Canonical SMILES | CCOC(=O)C(CC=C)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl (S)-2-aminopent-4-enoate hydrochloride features a stereogenic center at the second carbon (C2), conferring the (S)-configuration. The molecule comprises:

-

An ethyl ester group () at C1.

-

An amino group () at C2.

-

A pent-4-enoate backbone with a double bond between C4 and C5.

-

A hydrochloride counterion stabilizing the protonated amino group.

The stereochemistry is critical for its interactions in asymmetric synthesis and biological systems .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.64 g/mol |

| Solubility | Highly soluble in water, polar solvents |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

| Melting Point | Not fully characterized |

The hydrochloride salt form improves crystallinity, facilitating purification and handling .

Synthesis and Manufacturing

Neber Rearrangement Methodology

A scalable synthesis route, adapted from Hallinan et al. , involves a three-step process:

-

Imidate Formation: But-3-enenitrile is treated with chloramine-T to generate the corresponding N-chloroimidate.

-

Neber Rearrangement: The imidate undergoes base-induced rearrangement to form an α-aminoketone intermediate.

-

Esterification and Salt Formation: The ketone is reduced, esterified with ethanol, and precipitated as the hydrochloride salt.

Key reaction conditions include:

-

Temperature: 0–5°C during chlorination.

-

Catalysts: Triethylamine for rearrangement.

Industrial-Scale Production

Continuous flow microreactor systems optimize efficiency by:

-

Minimizing side reactions through precise temperature control.

-

Reducing waste via in-line purification.

Applications in Organic and Pharmaceutical Chemistry

Asymmetric Synthesis

The compound serves as a precursor for non-proteinogenic amino acids, such as vinylglycine analogs, which inhibit enzymes like methionine γ-lyase . Its double bond enables functionalization via:

-

Epoxidation: Using and to form epoxy derivatives.

-

Dihydroxylation: Catalyzed by osmium tetroxide for diol synthesis.

Pharmaceutical Intermediates

Derivatives of ethyl (S)-2-aminopent-4-enoate hydrochloride exhibit:

-

Anticancer Activity: Through matrix metalloproteinase (MMP) inhibition, disrupting tumor metastasis.

-

Antimicrobial Effects: By mimicking natural amino acids, interfering with bacterial cell wall synthesis .

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Distinguishing Features |

|---|---|---|

| Ethyl (S)-2-aminopent-4-enoate hydrochloride | Double bond at C4; (S)-configuration | |

| L-Vinylglycine | Shorter chain; lacks ester group | |

| Methyl 2-aminopent-4-ynoate | Triple bond at C4; methyl ester |

The ethyl ester and double bond in the target compound enhance reactivity in cycloadditions and cross-coupling reactions compared to analogs .

Future Research Directions

Biocatalytic Applications

Exploring enzymatic resolution techniques, such as papain-catalyzed enantioselective esterification, could improve optical purity for pharmaceutical use .

Targeted Drug Delivery

Functionalizing the double bond with targeting moieties (e.g., folate ligands) may enhance specificity in anticancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume